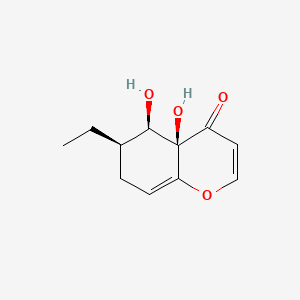
(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one
Overview
Description
Agistatin D is a pyranacetal compound originally isolated from the Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in the study of metabolic pathways and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agistatin D is typically derived from the Fusarium species through fermentation processes. The compound is extracted and purified using various chromatographic techniques. The specific synthetic routes and reaction conditions for Agistatin D are not extensively documented in the literature, but it involves microbial fermentation followed by isolation and purification steps .
Industrial Production Methods: Industrial production of Agistatin D involves large-scale fermentation of the Fusarium species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Agistatin D in its pure form. The exact parameters and conditions for industrial production are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Agistatin D undergoes various chemical reactions, including:
Oxidation: Agistatin D can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Agistatin D, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Agistatin D molecule, leading to the formation of analogs with varied activities
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions typically yield derivatives with modified functional groups, while substitution reactions produce analogs with new functional groups .
Scientific Research Applications
Agistatin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study pyranacetal chemistry and its reactivity.
Biology: Investigated for its role in inhibiting cholesterol biosynthesis and its potential effects on cellular metabolism.
Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism, such as hypercholesterolemia.
Industry: Utilized in the development of cholesterol-lowering drugs and as a biochemical tool in metabolic research .
Mechanism of Action
Agistatin D exerts its effects by inhibiting the biosynthesis of cholesterol. It targets specific enzymes involved in the cholesterol biosynthesis pathway, thereby reducing the overall production of cholesterol in cells. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with key enzymes in the metabolic pathway .
Comparison with Similar Compounds
Agistatin D is unique among pyranacetal compounds due to its specific inhibitory effect on cholesterol biosynthesis. Similar compounds include:
Agistatin A: Another pyranacetal compound with similar inhibitory effects but different structural features.
Lovastatin: A well-known cholesterol-lowering agent that also inhibits cholesterol biosynthesis but through a different mechanism.
Simvastatin: Similar to Lovastatin, it inhibits cholesterol biosynthesis and is used therapeutically .
Agistatin D stands out due to its microbial origin and specific structural characteristics that contribute to its unique biological activity.
Properties
IUPAC Name |
(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNTFPIOCKSTA-AVPPRXQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-47-9 | |
| Record name | Agistatin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


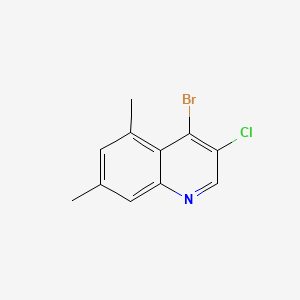
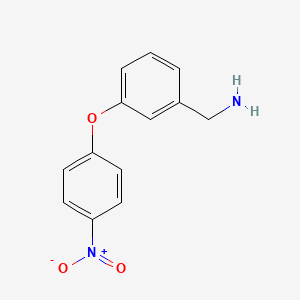
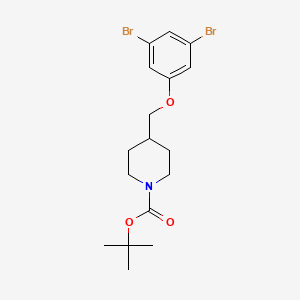

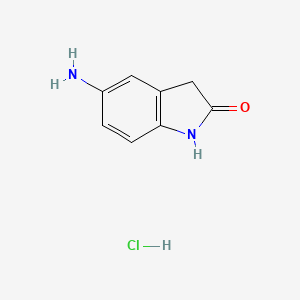
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/new.no-structure.jpg)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
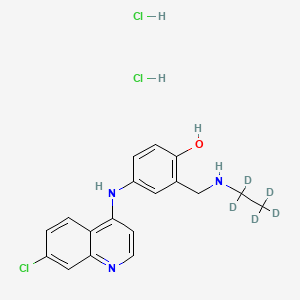
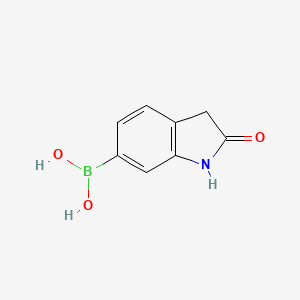
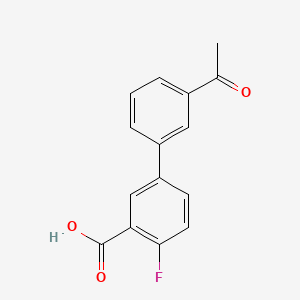
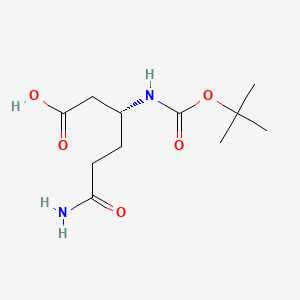

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
